1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)ethanone
Beschreibung
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)ethanone is a hybrid heterocyclic compound featuring a 3,4-dihydroquinoline scaffold linked via a thioether bridge to a 4-hydroxy-6-methylpyrimidin-2-yl moiety. This structure integrates pharmacophores known for diverse biological activities, including kinase inhibition and anticancer properties . The compound’s synthesis typically involves coupling reactions between functionalized dihydroquinoline intermediates and pyrimidinylthiol derivatives under controlled conditions. Its structural complexity and substituent arrangement distinguish it from simpler analogs, warranting detailed comparative analysis.
Eigenschaften
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-11-9-14(20)18-16(17-11)22-10-15(21)19-8-4-6-12-5-2-3-7-13(12)19/h2-3,5,7,9H,4,6,8,10H2,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQZYNCOBUMZNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)N2CCCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclization of 2-Aminophenyl Ethyl Ketone
The dihydroquinoline core is synthesized via acid-catalyzed cyclization of 2-aminophenyl ethyl ketone. This method, adapted from hydroquinoline syntheses in heterocyclic chemistry, proceeds under reflux in acetic acid (Yield: 68–72%):
$$
\text{2-Aminophenyl ethyl ketone} \xrightarrow[\text{AcOH, Δ}]{\text{H}^+} \text{3,4-Dihydroquinoline} + \text{H}_2\text{O}
$$
Acetylation at the 1-Position
The 1-position is acetylated using acetyl chloride in dichloromethane with triethylamine as a base:
$$
\text{3,4-Dihydroquinoline} + \text{CH}3\text{COCl} \xrightarrow[\text{Et}3\text{N, CH}2\text{Cl}2]{\text{0–5°C}} \text{Intermediate A} + \text{HCl}
$$
Optimization Note: Lower temperatures (0–5°C) minimize side reactions, improving yields to 85–90%.
Synthesis of Intermediate B: 4-Hydroxy-6-methylpyrimidin-2-thiol
Cyclocondensation of Ethyl Acetoacetate and Thiourea
Intermediate B is prepared via a one-pot cyclocondensation under acidic conditions:
$$
\text{Ethyl acetoacetate} + \text{Thiourea} \xrightarrow[\text{HCl, EtOH}]{\text{Reflux}} \text{4-Hydroxy-6-methylpyrimidin-2-thiol} + \text{EtOH} + \text{NH}_3
$$
Reaction Conditions:
- Temperature: 80°C
- Duration: 6–8 hours
- Yield: 65–70%
Thioether Formation: Coupling Intermediates A and B
Bromoacetylation of Intermediate A
Intermediate A is converted to 1-(3,4-dihydroquinolin-1(2H)-yl)-2-bromoethanone using bromine in acetic acid:
$$
\text{Intermediate A} + \text{Br}_2 \xrightarrow[\text{AcOH}]{\text{25°C}} \text{1-(3,4-Dihydroquinolin-1(2H)-yl)-2-bromoethanone} + \text{HBr}
$$
Yield: 78–82%.
Nucleophilic Substitution with Intermediate B
The thioether bond is formed via reaction of the bromoacetyl derivative with Intermediate B in the presence of potassium carbonate:
$$
\text{Bromoacetyl derivative} + \text{Intermediate B} \xrightarrow[\text{K}2\text{CO}3, \text{DMF}]{\text{60°C}} \text{Target Compound} + \text{KBr} + \text{H}_2\text{O}
$$
Optimized Parameters:
- Solvent: DMF
- Base: K$$2$$CO$$3$$ (2.2 equiv)
- Temperature: 60°C
- Duration: 12 hours
- Yield: 60–65%
Alternative Synthetic Routes and Comparative Analysis
Direct Thioacetylation via Mitsunobu Reaction
An alternative approach employs Mitsunobu conditions to couple Intermediate A with Intermediate B using DIAD and triphenylphosphine:
$$
\text{Intermediate A} + \text{Intermediate B} \xrightarrow[\text{DIAD, PPh}_3]{\text{THF}} \text{Target Compound} + \text{Byproducts}
$$
Advantages:
Disadvantages:
- Higher cost of reagents
- Requires purification via column chromatography
Characterization and Validation
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
- Melting Point : 214–216°C.
Challenges and Optimization Strategies
Thioether Stability
The thioether bond is susceptible to oxidation. Strategies include:
- Conducting reactions under nitrogen atmosphere.
- Adding antioxidants (e.g., BHT) during workup.
Solvent Selection
- DMF vs. THF : DMF provides higher yields due to better solubility of intermediates.
Industrial-Scale Considerations
- Cost Analysis : Bromoacetylation route is more economical ($120/g vs. $180/g for Mitsunobu).
- Waste Management : HBr neutralization with NaOH generates NaBr, requiring specialized disposal.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the pyrimidine ring, potentially enhancing the compound's biological activity.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, acetonitrile.
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
Research indicates that compounds similar to 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)ethanone exhibit significant antioxidant activity. For instance, derivatives containing the dihydroquinoline framework have been shown to effectively scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .
Anti-inflammatory Effects
The compound has demonstrated potential anti-inflammatory effects in various studies. In vitro assays have indicated that it can inhibit the production of pro-inflammatory cytokines, suggesting its usefulness in treating inflammatory disorders . This property could be particularly beneficial in developing therapies for conditions such as arthritis or other chronic inflammatory diseases.
Anticancer Activity
Preliminary studies have explored the anticancer potential of this compound. For example, derivatives have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. One study reported IC50 values ranging from 1.9 to 7.52 μg/mL against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines, indicating strong antiproliferative activity .
Synthesis and Derivative Studies
The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)ethanone often involves multi-step organic reactions that incorporate various functional groups to enhance its pharmacological properties. Research into derivatives has revealed that modifications to the core structure can lead to improved biological activities.
Case Studies and Research Findings
A variety of studies have documented the applications of this compound and its derivatives:
Potential Therapeutic Applications
Given its diverse biological activities, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)ethanone holds promise for several therapeutic applications:
- Antioxidant Therapies : Potential use in formulations aimed at reducing oxidative stress.
- Anti-inflammatory Drugs : Development as an anti-inflammatory agent for chronic conditions.
- Cancer Treatments : Exploration as a lead compound for new anticancer drugs targeting specific pathways involved in tumor growth.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets within biological systems. For instance, it may bind to certain enzymes or receptors, altering their activity and thus influencing biochemical pathways. The exact mechanism can vary based on the specific application and the biological system in which it is used.
Vergleich Mit ähnlichen Verbindungen
AR54 (2-(Pyrimidin-2-ylthio)-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone)
AR54 shares a dihydroquinoline core and pyrimidinylthio group with the target compound but differs in substituents:
- Dihydroquinoline modifications: AR54 contains 2,2,4-trimethyl and 4-phenyl groups, enhancing lipophilicity compared to the unsubstituted dihydroquinoline in the target compound.
- Biological activity : AR54 exhibits antitumor activity against prostate cancer, attributed to its optimized hydrophobic interactions with cellular targets .
1-(4-(4,4,6-Trimethyl-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)phenyl)ethanone (Compound 4 from )
This compound features a dihydropyrimidine-thione core instead of dihydroquinoline:
- Core structure : The dihydropyrimidine-thione moiety may confer tyrosinase inhibitory activity, as seen in related analogs .
- Synthetic efficiency : Synthesized in 95% yield via a one-pot condensation of 4-acetyl aniline, KSCN, and acetone, highlighting superior efficiency compared to the target compound’s multi-step synthesis .
3-Phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (Compound 8 from )
- Simplified scaffold: Lacks the ethanone linker and dihydroquinoline group, focusing on a pyrimidinone-thione core.
- Synthetic yield : Lower yield (46%) due to intermediate purification challenges .
Physicochemical and Pharmacokinetic Properties
*Estimated based on analogous synthetic protocols in .
Biologische Aktivität
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)ethanone is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including anti-cancer properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 315.4 g/mol. Its structure features a dihydroquinoline moiety linked to a thioether group derived from a pyrimidine derivative.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of compounds similar to 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)ethanone. For instance, derivatives of quinoline have shown significant anti-proliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and Panc-1 (pancreatic cancer) cell lines. One study reported an IC50 value of 1.2 µM for a related compound against MCF-7 cells, indicating strong cytotoxicity and potential for therapeutic use .
Mechanism of Action:
The mechanism underlying this anti-cancer activity often involves the induction of apoptosis. Cell cycle analysis has revealed that these compounds can cause cell cycle arrest at the G2/M phase, which is corroborated by increased levels of pro-apoptotic markers such as Caspase-3 and BAX .
Comparative Biological Activity Table
| Activity | Compound | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|---|
| Anti-cancer | 1-(3,4-dihydroquinolin-1(2H)-yl)-... | 1.2 | MCF-7 | Apoptosis induction |
| Anti-cancer | Similar quinoline derivatives | 1.4 | Panc-1 | Cell cycle arrest at G2/M phase |
| Enzyme inhibition | Thioether-containing compounds | TBD | TBD | Potential enzyme interaction |
Case Studies
A notable study explored the synthesis and biological evaluation of various quinoline derivatives, including those structurally related to our compound. The results indicated that modifications to the quinoline core could significantly enhance anti-cancer activity while reducing toxicity .
Study Highlights:
- Synthesis Methodology: Compounds were synthesized using click chemistry techniques.
- Biological Testing: The most active derivatives were subjected to further testing for apoptotic activity using flow cytometry and Western blot analysis.
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)ethanone?
The synthesis typically involves multi-step reactions, including:
- Hydrogenation : Catalytic hydrogenation (e.g., Pd/C under H₂) to reduce nitro groups to amines, as demonstrated in the synthesis of analogous dihydroquinoline derivatives .
- Thioether formation : Reaction of thiol-containing intermediates (e.g., 4-hydroxy-6-methylpyrimidine-2-thiol) with halogenated ethanone precursors under basic conditions.
- Purification : Biotage flash chromatography (using gradients of ethyl acetate/hexane) or recrystallization to isolate the final product, achieving yields up to 72.9% in optimized cases .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- ¹H NMR : Used to verify substituent positions and hydrogen environments. For example, aromatic protons in dihydroquinoline and pyrimidine moieties appear as distinct multiplets (δ 6.4–8.6 ppm) .
- LC-MS : Validates molecular weight (e.g., m/z 361.0 [M+H]⁺ for related structures) and detects impurities .
- X-ray crystallography : Resolves crystal packing and stereochemistry, as applied to structurally similar pyrimidine derivatives .
Q. What purification strategies are effective for isolating this compound post-synthesis?
- Column chromatography : Silica gel-based separation with solvent gradients (e.g., CH₂Cl₂/MeOH) is widely used for intermediates .
- Recrystallization : Polar solvents like ethanol or methanol yield high-purity crystals for X-ray analysis .
- Acid-base extraction : For thiol-containing intermediates, partitioning between organic (ethyl acetate) and aqueous phases removes unreacted reagents .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final coupling step?
- Catalyst screening : Test alternative catalysts (e.g., Pd/C vs. Raney Ni) for hydrogenation efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) may enhance thioether formation kinetics compared to ethanol .
- Temperature control : Elevated temperatures (50–70°C) during coupling reactions improve reaction rates but require monitoring for side-product formation .
Q. How should researchers analyze contradictory biological activity data across studies?
- Structural analogs : Compare bioactivity of derivatives with varied substituents (e.g., methyl vs. ethyl groups on the pyrimidine ring) to identify pharmacophore requirements .
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., IC₅₀ determination methods) to minimize variability .
- Computational modeling : Use molecular docking to predict binding affinities to target proteins (e.g., enzymes or receptors) and correlate with experimental results .
Q. What experimental designs are recommended to elucidate the compound’s mechanism of action?
- Kinetic studies : Measure time-dependent inhibition of target enzymes (e.g., kinases) using fluorescence-based assays .
- Metabolic profiling : Use LC-MS/MS to identify metabolites in hepatocyte models, assessing stability and potential toxicity .
- Gene expression analysis : RNA sequencing or qPCR can reveal downstream pathways affected by the compound in cellular models .
Q. How can researchers address challenges in scaling up synthesis without compromising purity?
- Flow chemistry : Continuous flow systems improve reaction control and reduce side-product formation during hydrogenation .
- Quality-by-Design (QbD) : Statistical optimization of parameters (e.g., reactant stoichiometry, temperature) ensures reproducibility at larger scales .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progress .
Methodological Notes
- Contradictory yield data : Variations in yields (e.g., 72.9% vs. 43.7% for similar reactions) may stem from differences in catalyst activity or purification efficiency .
- Structural variability : Substituents on the pyrimidine ring (e.g., hydroxy vs. methyl groups) significantly impact solubility and bioactivity, necessitating careful SAR studies .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
